1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. This compound is of particular interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of appropriate hydrazines with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the imidazole ring. Industrial production methods often employ optimized conditions to ensure high yield and purity, such as the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Major Products: These reactions typically yield products such as substituted pyrazoles, imidazoles, and various functionalized derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It also interacts with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities, but differ in their specific functional groups and overall structure.
Imidazole derivatives: These compounds contain the imidazole ring and are known for their antifungal and antibacterial properties.
Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHLHVFZFUTGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(N=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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